4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)thiazol-4-yl)benzoic acid
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Overview
Description
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The thiazole ring can participate in coordination chemistry, forming complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a different functional group arrangement.
(2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid: Another compound with an Fmoc group but differing in the side chain.
Uniqueness
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]benzoic acid is unique due to its combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C25H18N2O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C25H18N2O4S/c28-23(29)16-11-9-15(10-12-16)22-14-32-24(26-22)27-25(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14,21H,13H2,(H,28,29)(H,26,27,30) |
InChI Key |
HURITWAHQXOTHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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